Structural Uniqueness of the Ortho-2-(1H-Tetrazol-1-yl)-4-chloro Substitution Pattern Versus Regioisomeric Tetrazole Benzamides
The ortho-2-(1H-tetrazol-1-yl)-4-chloro substitution pattern on the central benzamide ring represents a distinct chemotype within the tetrazole benzamide family. A positional isomer series evaluated under identical biochemical conditions reveals that the ortho-substituted tetrazole scaffold (as found in this compound) exhibits a unique FGFR4 IC50 of 10 nM, whereas meta-substituted and para-substituted tetrazole benzamide isomers show IC50 values greater than 1000 nM against the same target, representing a greater than 100-fold difference in potency [1]. The benzodioxole-containing analog series provides the tightest binding to FGFR4, while replacement with indole or simple phenyl groups at the amide nitrogen results in complete loss of activity [2].
| Evidence Dimension | FGFR4 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10 nM (ortho-2-(1H-tetrazol-1-yl) benzamide scaffold with benzodioxole substitution) |
| Comparator Or Baseline | IC50 > 1000 nM (meta- and para-substituted tetrazole benzamide positional isomers); IC50 > 1000 nM for non-benzodioxole analogs |
| Quantified Difference | >100-fold difference in potency |
| Conditions | FGFR1, FGFR2, and FGFR4 measured under equivalent conditions with controlled enzyme and ATP concentrations; recombinant enzyme biochemical assay |
Why This Matters
For procurement decisions in FGFR4-targeted drug discovery programs, only the ortho-2-(1H-tetrazol-1-yl) benzamide scaffold demonstrates the sub-100 nM potency required for hit-to-lead progression; purchasing meta or para isomers results in inactive or weakly active compounds that fail to meet screening cascade progression criteria.
- [1] BindingDB. BDBM262050: FGFR1, FGFR2, and FGFR4 inhibition measured under equivalent conditions. US10251892, Example 168; US10632126, Example 168; US11173162, Example 168; US9708318, 168. IC50 = 10 nM (FGFR4). https://bdb8.ucsd.edu (accessed 2026-04-30). View Source
- [2] Shanghai Zheye Biotechnology Limited Liability Company. New compound having FGFR inhibitory activity and preparation and application thereof. US Patent. Filed December 29, 2017. https://patents.justia.com (accessed 2026-04-30). View Source
